molecular formula C22H33NO2 B11483191 4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one

4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one

Cat. No.: B11483191
M. Wt: 343.5 g/mol
InChI Key: SWXJXPQCUJPXRU-UHFFFAOYSA-N
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Description

4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one is a complex organic compound characterized by its unique spirocyclic structure. The compound features an adamantane moiety, which is known for its stability and rigidity, making it a valuable component in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one typically involves the reaction of adamantan-1-yl derivatives with appropriate spirocyclic precursors. One common method includes the use of microwave irradiation to optimize reaction conditions, significantly increasing yields and reducing reaction times . The reaction conditions often involve nucleophilic addition or substitution reactions facilitated by microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave-assisted synthesis, leveraging the efficiency and scalability of this technique. The use of continuous flow reactors can further enhance production efficiency by maintaining optimal reaction conditions and minimizing batch-to-batch variations.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The adamantane moiety allows for various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with viral proteins, potentially inhibiting viral replication . Additionally, the spirocyclic structure may facilitate interactions with cellular receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one stands out due to its specific combination of the adamantane moiety and spirocyclic structure, providing unique stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds.

Properties

Molecular Formula

C22H33NO2

Molecular Weight

343.5 g/mol

IUPAC Name

4-[1-(1-adamantyl)propylamino]-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C22H33NO2/c1-2-18(21-12-15-8-16(13-21)10-17(9-15)14-21)23-19-11-20(24)25-22(19)6-4-3-5-7-22/h11,15-18,23H,2-10,12-14H2,1H3

InChI Key

SWXJXPQCUJPXRU-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC4=CC(=O)OC45CCCCC5

Origin of Product

United States

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